Chloropyramine

Catalog No.
S523531
CAS No.
59-32-5
M.F
C16H20ClN3
M. Wt
289.8 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloropyramine

CAS Number

59-32-5

Product Name

Chloropyramine

IUPAC Name

N'-[(4-chlorophenyl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine

Molecular Formula

C16H20ClN3

Molecular Weight

289.8 g/mol

InChI

InChI=1S/C16H20ClN3/c1-19(2)11-12-20(16-5-3-4-10-18-16)13-14-6-8-15(17)9-7-14/h3-10H,11-13H2,1-2H3

InChI Key

ICKFFNBDFNZJSX-UHFFFAOYSA-N

SMILES

CN(C)CCN(CC1=CC=C(C=C1)Cl)C2=CC=CC=N2

Solubility

Soluble in DMSO, not in water

Synonyms

Avapena, chloropyramine, chloropyramine hydrochloride, chloropyramine monohydrochloride, chlorpyramine, halopyramine, N-(p-chlorobenzyl)-N-(2-pyridyl)-N',N''-dimethylethylenediamine, Suprastin

Canonical SMILES

CN(C)CCN(CC1=CC=C(C=C1)Cl)C2=CC=CC=N2

Description

The exact mass of the compound Chloropyramine is 289.13458 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 241038. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Polyamines - Diamines - Ethylenediamines - Supplementary Records. It belongs to the ontological category of aminopyridine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Drug Resistance Studies

Cancer research is exploring the potential of Chloropyramine to influence drug resistance in certain cancers. A study published in 2021 analyzed data from large cancer research databases to identify genes associated with drug resistance in lung adenocarcinoma (LUAD). The findings suggest Chloropyramine might increase the levels of a specific gene (SASH1) in lung cancer cells, potentially leading to increased cell death [1].

Source

Chloropyramine increases SASH1 levels in lung cancer cells causing an increase in cell death [1].()

Analytical Method Development

Chloropyramine's chemical properties make it a relevant compound for analytical chemistry research. Studies have investigated methods for separating and detecting Chloropyramine in mixtures with other drugs. For instance, a 2017 research paper describes the development of a high-performance liquid chromatography (HPLC) method for simultaneously identifying Chloropyramine and Loratadine (another antihistamine) in human serum and urine samples [2].

Source

THE SEPARATION OF MIXTURE OF CHLOROPYRAMINE AND LORATADINE BY HPLC METHOD [2].()

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

3.9

Exact Mass

289.13458

Boiling Point

154.5 °C at 2.00E-01 mm Hg

Appearance

Solid powder

Melting Point

25 °C
60°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2K3L8O9SOV

Related CAS

10458-04-5 (unspecified hydrochloride)
6170-42-9 (mono-hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (97.44%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of allergic conjunctivitis, allergic rhinitis, bronchial asthma, and other atopic (allergic) conditions.

Pharmacology

Chlorpyramine is a competitive reversible H1 receptor antagonist. This inhibits vasodilation, increases in vascular permeability, and tissue edema associated with histamine release. In addition, chloropyramine has some anticholinergic properties. These effects, along with its ability to pass through the blood-brain barrier lead to side effects such as drowsiness, weakness, vertigo, fatigue, dryness in the mouth, constipation, and rarely - visual disturbances and increase of intraocular pressure.

MeSH Pharmacological Classification

Histamine H1 Antagonists

ATC Code

D - Dermatologicals
D04 - Antipruritics, incl. antihistamines, anesthetics, etc.
D04A - Antipruritics, incl. antihistamines, anesthetics, etc.
D04AA - Antihistamines for topical use
D04AA09 - Chloropyramine
R - Respiratory system
R06 - Antihistamines for systemic use
R06A - Antihistamines for systemic use
R06AC - Substituted ethylene diamines
R06AC03 - Chloropyramine

Mechanism of Action

Chloropyramine binds to the histamine H1 receptor. This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Histamine
HRH1 [HSA:3269] [KO:K04149]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

59-32-5

Wikipedia

Chloropyramine

Use Classification

Pharmaceuticals

Dates

Modify: 2023-08-15
1: Kurenova EV, Hunt DL, He D, Magis AT, Ostrov DA, Cance WG. Small molecule
2: Durand-Arczynska W, Schoenenweid F, Durand J. Effects of chloropyramine,
3: Idänpään-Heikkilä J, Saxén L. Possible teratogenicity of
4: Budihna M, Drevensek G, Burjak M, Kocijancic S. Effects of chloropyramine and
5: Dessouky YM, Mousa BA, Nour el-Din HM. Dye-salt formation as a general method
6: VASILIEV R, SCINTEE-PAZARINA V. [THE DETERMINATION OF CHLOROPYRAMINE BY

Explore Compound Types